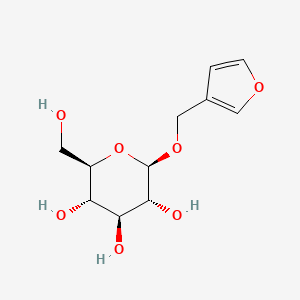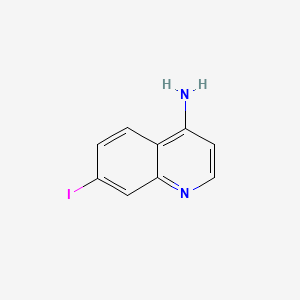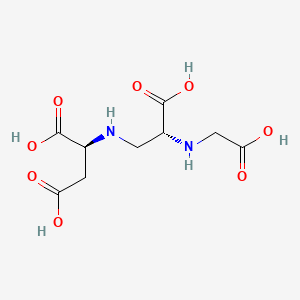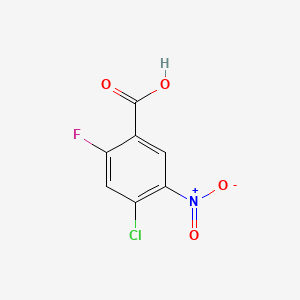
(2R,3R,4S,5S,6R)-2-(furan-3-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S,5S,6R)-2-(furan-3-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Vigna angularis with data available.
Scientific Research Applications
Solubility in Ethanol-Water Solutions
The solubility of various saccharides, including (2R,3R,4S,5S,6R)-2-(furan-3-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol, in ethanol-water solutions is critical for various applications in chemical engineering and pharmaceuticals. Research by Gong, Wang, Zhang, & Qu (2012) and Zhang, Gong, Wang, & Qu (2012) found that the solubilities of such compounds in ethanol-water solutions vary with temperature and ethanol mass fraction, providing essential data for optimizing industrial processes.
Non-Iterative Asymmetric Synthesis
The compound's utility in non-iterative asymmetric synthesis of complex molecular structures, such as C15 polyketide spiroketals, was demonstrated in a study by Meilert, Pettit, & Vogel (2004). This research highlights its potential in synthesizing biologically active compounds, including potential cancer therapeutics.
Computational Study on Blood Glucose Level Regulation
A computational study by Muthusamy & Krishnasamy (2016) explored the role of a related compound in managing diabetes. The study identified multiple potential biological targets, suggesting a complex mechanism of action in blood glucose regulation.
Viscosity and Density of Sugar Alcohol Solutions
Research on the physical properties of sugar alcohol solutions, including those containing this compound, was conducted by Zhu, Ma, & Zhou (2010). Understanding these properties is vital for their application in food science and pharmaceutical formulation.
Synthesis and Structural Studies
Various studies, such as those by Liu, Li, Lu, & Miao (2008) and Watanabe, Yoshida, Takeda, Ishi, & Kamitori (2009), focus on the synthesis of derivatives and analysis of their molecular structure. These insights are crucial for developing new compounds with specific properties.
Radical Scavenging Activity
The radical scavenging activity of derivatives of this compound was studied by Ciuffreda, Brizzolari, Casati, Eberini, Palazzolo, Parravicini, & Santaniellob (2016). This research is significant for the development of antioxidants and protective agents in food and cosmetic industries.
Biobased Polymer Synthesis
The enzymatic polymerization of derivatives for creating biobased polyesters was explored by Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos (2014). This study opens avenues for sustainable material production.
Catalytic Reduction in Biorefinery
In biorefinery applications, the catalytic reduction of furanic compounds is a significant process. Nakagawa, Tamura, & Tomishige (2013) investigated the reduction of such compounds, including (2R,3R,4S,5S,6R)-2-(furan-3-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol, highlighting its potential in biomass conversion processes.
properties
CAS RN |
86425-28-7 |
|---|---|
Product Name |
(2R,3R,4S,5S,6R)-2-(furan-3-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Molecular Formula |
C11H16O7 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(furan-3-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H16O7/c12-3-7-8(13)9(14)10(15)11(18-7)17-5-6-1-2-16-4-6/h1-2,4,7-15H,3,5H2/t7-,8-,9+,10-,11-/m1/s1 |
InChI Key |
SPFOGLIFWSAONR-KAMPLNKDSA-N |
Isomeric SMILES |
C1=COC=C1CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
C1=COC=C1COC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
C1=COC=C1COC2C(C(C(C(O2)CO)O)O)O |
synonyms |
3-furfuryl-beta-glucoside beta-furfuryl-beta-glucoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethyl-1-(2-furanylmethyl)thiourea](/img/structure/B1229082.png)
![2-(2-Furanylmethylamino)benzoic acid [2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] ester](/img/structure/B1229084.png)
![11-Benzyl-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1229085.png)
![1-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}-3,3-dimethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B1229087.png)


![3-Methyl-1-[1,3,7,9-tetrahydroxy-2,8-dimethyl-6-(3-methyl-1-oxobutyl)-4-dibenzofuranyl]-1-butanone](/img/structure/B1229091.png)
![[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B1229092.png)
![4-[4-[(5-chloro-2-hydroxyphenyl)-oxomethyl]-1-pyrazolyl]-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide](/img/structure/B1229093.png)